molecular formula C4H3N2NaO3 B2863701 Sodium 3-methyl-1,2,4-oxadiazole-5-carboxylate CAS No. 1909326-07-3

Sodium 3-methyl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2863701
CAS No.: 1909326-07-3
M. Wt: 150.069
InChI Key: XOYGOZOYGLRMME-UHFFFAOYSA-M
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Description

Sodium 3-methyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-methyl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-methyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxadiazoles, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of Sodium 3-methyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Uniqueness: Sodium 3-methyl-1,2,4-oxadiazole-5-carboxylate is unique due to its sodium salt form, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in various chemical and biological applications .

Properties

IUPAC Name

sodium;3-methyl-1,2,4-oxadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3.Na/c1-2-5-3(4(7)8)9-6-2;/h1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYGOZOYGLRMME-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909326-07-3
Record name sodium 3-methyl-1,2,4-oxadiazole-5-carboxylate
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